molecular formula C16H13NO5 B2585810 2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid CAS No. 860787-21-9

2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid

Cat. No. B2585810
CAS RN: 860787-21-9
M. Wt: 299.282
InChI Key: FJGUUPQXRZGZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid” is a chemical compound with the CAS Number: 811841-53-9 . It has a molecular weight of 299.28 . The compound is in solid form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C16H13NO5/c18-15(19)7-10-3-1-2-4-12(10)16(20)17-11-5-6-13-14(8-11)22-9-21-13/h1-6,8H,7,9H2,(H,17,20)(H,18,19) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is in solid form . It has a molecular weight of 299.28 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Synthesis and Reactivity

  • The study by Albert et al. (2007) delves into the synthesis and reactivity towards carbon monoxide of optically active endo five-membered ortho-cyclopalladated imine, demonstrating complex reactions that yield significant compounds like methyl 2-formylbenzoate and epimers of 3-methoxy-2-[(R)-1-phenylethyl]isoindolin-1-one (Albert et al., 2007).

Inhibition Studies

  • Research by Gul et al. (2016) on carbonic anhydrase I and II inhibition by 1,3,5-trisubstituted-pyrazolines, provides insights into the molecular interactions and potential therapeutic applications of these compounds (Gul et al., 2016).

Reaction Mechanisms and Derivatives

  • The reactivity of ethyl esters of 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids has been explored, indicating nootropic, antihypoxic, and anabolic activity. This research highlights the kinetic and activation parameters of these biologically active compounds, providing a foundation for future drug development (Kolisnyk et al., 2018).

Electrocatalysis and Environmental Applications

  • Malapit and Minteer (2021) reported on the cobalt-catalyzed electrochemical carboxylation of benzyl halides with CO2 to generate phenyl acetic acids. This work emphasizes the importance of developing sustainable methodologies for synthesizing valuable chemical compounds (Malapit & Minteer, 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylcarbamoyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-15(19)7-10-2-1-3-11(6-10)16(20)17-12-4-5-13-14(8-12)22-9-21-13/h1-6,8H,7,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGUUPQXRZGZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC(=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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